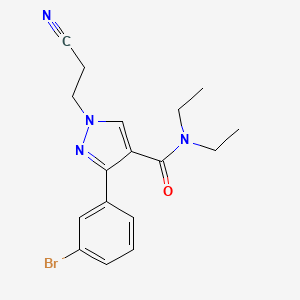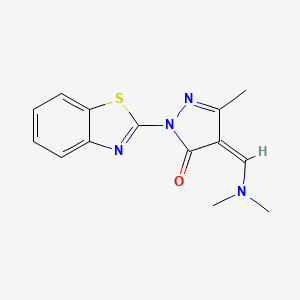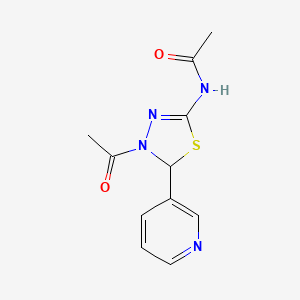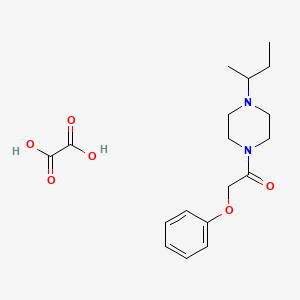
3-(3-bromophenyl)-1-(2-cyanoethyl)-N,N-diethylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-bromophenyl)-1-(2-cyanoethyl)-N,N-diethylpyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a cyanoethyl group, and a pyrazole ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-1-(2-cyanoethyl)-N,N-diethylpyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Pyrazole Ring: Cyclization reactions to form the pyrazole ring.
Attachment of Cyanoethyl Group: Introduction of the cyanoethyl group through nucleophilic substitution.
Formation of Carboxamide: Conversion of the intermediate to the final carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(3-bromophenyl)-1-(2-cyanoethyl)-N,N-diethylpyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium cyanide (NaCN) or sodium methoxide (NaOCH3) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-(3-bromophenyl)-1-(2-cyanoethyl)-N,N-diethylpyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 3-(3-bromophenyl)-1-(2-cyanoethyl)-N,N-diethylpyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction or metabolic processes, leading to the desired biological or chemical outcomes.
類似化合物との比較
Similar Compounds
- 3-(3-chlorophenyl)-1-(2-cyanoethyl)-N,N-diethylpyrazole-4-carboxamide
- 3-(3-fluorophenyl)-1-(2-cyanoethyl)-N,N-diethylpyrazole-4-carboxamide
- 3-(3-methylphenyl)-1-(2-cyanoethyl)-N,N-diethylpyrazole-4-carboxamide
Uniqueness
The uniqueness of 3-(3-bromophenyl)-1-(2-cyanoethyl)-N,N-diethylpyrazole-4-carboxamide lies in its bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The presence of bromine can influence the compound’s reactivity, binding affinity, and overall stability.
特性
IUPAC Name |
3-(3-bromophenyl)-1-(2-cyanoethyl)-N,N-diethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O/c1-3-21(4-2)17(23)15-12-22(10-6-9-19)20-16(15)13-7-5-8-14(18)11-13/h5,7-8,11-12H,3-4,6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNNUDGXFPGWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN(N=C1C2=CC(=CC=C2)Br)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3-Ethoxycarbonyl-4-phenylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid](/img/structure/B5131105.png)
![2-{[5-Acetyl-3-cyano-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B5131108.png)
![2-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5131116.png)
![6-amino-1-benzyl-3-methyl-4-(3-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide](/img/structure/B5131118.png)
![1-[1-(2-Phenylethyl)piperidin-4-yl]piperidin-3-ol](/img/structure/B5131122.png)
![5-Chloro-2-{[(3-methoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B5131128.png)
![2-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE](/img/structure/B5131135.png)

![1-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]pyrrolidine](/img/structure/B5131156.png)
![N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5131163.png)
![N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5131166.png)



